molecular formula C19H20N4O5S B11297875 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11297875
M. Wt: 416.5 g/mol
InChI Key: UWSJPMGPRDUULZ-UHFFFAOYSA-N
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Description

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for its synthesis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide lies in its combination of methoxy and methylsulfamoyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O5S/c1-20-29(25,26)18-10-12(8-9-17(18)28-3)14-11-15(23-22-14)19(24)21-13-6-4-5-7-16(13)27-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23)

InChI Key

UWSJPMGPRDUULZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3OC)OC

Origin of Product

United States

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